Technical Whitepaper: Structural Properties and Synthetic Methodologies of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate
Technical Whitepaper: Structural Properties and Synthetic Methodologies of Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the 4,5-dihydroisoxazole (isoxazoline) scaffold serves as a critical bioisostere and structural motif. Specifically, methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate (CAS: 55134-84-4) is a highly functionalized heterocyclic building block utilized in the synthesis of complex biologically active molecules, including caspase inhibitors and anti-inflammatory agents.
This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and analytical characterization of this compound. By examining the causality behind the classic 1,3-dipolar cycloaddition methodology, this whitepaper equips researchers with a self-validating framework for synthesizing and isolating this specific isoxazoline regioisomer[1].
Physicochemical Profiling and Structural Data
Understanding the baseline properties of methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate is essential for downstream chromatographic purification and assay development. The molecule features a rigid five-membered heterocycle, an electron-withdrawing methyl ester at the C5 position, and an ethyl substituent at the C3 position. The C5 carbon acts as a stereocenter, meaning standard non-asymmetric syntheses will yield a racemate.
Quantitative Chemical Properties
| Property | Value |
| IUPAC Name | Methyl 3-ethyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
| CAS Registry Number | 55134-84-4[2] |
| Molecular Formula | C₇H₁₁NO₃[2] |
| Molecular Weight | 157.17 g/mol |
| Physical State | Clear oil (at standard temperature and pressure)[1] |
| ¹H NMR (C5-H) | δ 5.01 (1H, t, J = 9 Hz)[1] |
| ¹H NMR (-OCH₃) | δ 3.81 (3H, s)[1] |
| ¹H NMR (C4-H₂) | δ 3.24 (2H, d)[1] |
Mechanistic Synthesis: The 1,3-Dipolar Cycloaddition
The construction of the isoxazoline ring is most efficiently achieved via a 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile). For this specific target, the precursors are propanenitrile oxide and methyl acrylate[1].
Mechanistic Rationale & Regioselectivity
Nitrile oxides are highly reactive, transient species that readily dimerize into furoxans if not immediately trapped. Therefore, they must be generated in situ.
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Chlorination: Propanal oxime (hydroximinopropane) is reacted with N-chlorosuccinimide (NCS) to form a hydroximoyl chloride intermediate.
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Dehydrohalogenation: Triethylamine (Et₃N) is introduced to abstract a proton, expelling chloride and generating the propanenitrile oxide.
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Cycloaddition: The nitrile oxide undergoes a concerted [3+2] cycloaddition with methyl acrylate.
Why is the 5-carboxylate the major product? The reaction is governed by Frontier Molecular Orbital (FMO) theory. The primary interaction is between the HOMO of the dipole and the LUMO of the dipolarophile. Because the electron-withdrawing ester group on methyl acrylate polarizes the alkene, the largest LUMO coefficient resides on the terminal β-carbon. This perfectly aligns with the carbon atom of the nitrile oxide, regioselectively driving the formation of the 5-substituted isoxazoline over the 4-substituted isomer (which typically forms in <2% yield)[1].
Reaction pathway: 1,3-dipolar cycloaddition for isoxazoline synthesis.
Experimental Protocol: In-Situ Generation and Cyclization
The following step-by-step methodology is adapted from validated synthetic efforts to isolate methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate. This protocol is designed as a self-validating system; physical changes at each step confirm the success of the intermediate generation[1].
Step 1: Reagent Preparation and Chlorination
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Action: Dissolve 1.0 g (14 mmol) of hydroximinopropane in 20 mL of dry N,N-Dimethylformamide (DMF).
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Action: Submerge the reaction vessel in an ice/water bath to maintain the internal temperature strictly below 37°C.
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Action: Add 1.7 g (14 mmol) of N-chlorosuccinimide (NCS) in 4 equal portions over 30 minutes.
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Causality: DMF is chosen because it efficiently solubilizes both the oxime and NCS while stabilizing the polar transition states. The portion-wise addition of NCS and the ice bath are critical; the halogenation is highly exothermic, and exceeding 37°C will cause thermal degradation of the oxime before the dipole can be formed[1].
Step 2: Cycloaddition Setup
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Action: Once the temperature has stabilized (indicating the completion of hydroximoyl chloride formation), add 2.5 mL (2.3 g, 27 mmol) of methyl acrylate.
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Action: Immediately follow with the dropwise addition of 2.0 mL (1.4 g, 14 mmol) of triethylamine (Et₃N).
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Action: Stir the reaction mixture continuously for 24 hours at room temperature.
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Causality: Methyl acrylate must be added before the Et₃N base. This ensures that the dipolarophile is present in excess the exact moment the transient propanenitrile oxide is generated, allowing the cycloaddition to kinetically outcompete the unwanted dimerization of the nitrile oxide[1].
Step 3: Workup and Phase Separation
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Action: Partition the crude reaction mixture between 60 mL of diethyl ether and 20 mL of 1M hydrochloric acid (HCl).
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Action: Separate the layers and wash the organic layer with an additional 20 mL of 1M HCl, followed by 20 mL of saturated brine.
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Causality: The 1M HCl wash is a self-validating quenching step. It protonates any unreacted Et₃N and basic byproducts, driving them into the aqueous phase while the target ester remains in the ether layer[1].
Step 4: Purification
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Action: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.
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Action: Purify the resulting residue via flash column chromatography using a mobile phase of 20% ethyl acetate in hexane.
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Result: The target compound, methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate, elutes as a clear oil. (Expected yield: ~15%, largely due to the inherent steric limitations and competing dimerization pathways of small aliphatic nitrile oxides)[1].
Safety, Handling, and Environmental Constraints
When scaling up the synthesis or utilizing methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate in drug development, strict adherence to safety protocols is mandatory.
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Personal Protective Equipment (PPE): Handling requires safety glasses compliant with NIOSH (US) or EN 166 (EU) standards. Nitrile or gauntlet gloves satisfying EU Directive 89/686/EEC (EN374) must be worn to prevent dermal exposure[3].
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Inhalation Hazards: The compound and its synthetic precursors (especially NCS and Et₃N) emit noxious vapors. All procedures must be conducted in a well-ventilated fume hood. If aerosolization occurs, a P95 (US) or P1 (EU EN 143) particle respirator is required[3].
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Combustion & Disposal: In the event of combustion, the substance may release toxic fumes (nitrogen oxides and carbon oxides). Do not use a full water jet for fire suppression; use appropriate chemical foam or CO₂[3].
References
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The Use of Steric Auxiliaries in Nitrile Oxide Cycloadditions - Australian National University (ANU) Open Research Repository.
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Methyl 3-ethyl-4,5-dihydroisoxazole-5-carboxylate (CAS 55134-84-4) Product Data - BLD Pharm.
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Safety Data Sheet: 55134-84-4 - Key Organics.
